2,5-Dimethylbenzohydrazide is an organic compound characterized by its hydrazide functional group attached to a dimethyl-substituted benzene ring. This compound is significant in various chemical syntheses and applications in the field of medicinal chemistry. The compound's IUPAC name reflects its structure, which includes two methyl groups at the 2 and 5 positions of the benzene ring, and a hydrazide functional group.
2,5-Dimethylbenzohydrazide can be classified within the broader category of organic compounds, specifically as an aromatic hydrazide. It is identified under the CAS Registry Number 5779-94-2 and has a molecular formula of . The classification of this compound aligns with modern chemical taxonomy systems, which categorize it based on its structural characteristics and functional groups .
The synthesis of 2,5-Dimethylbenzohydrazide typically involves several methodologies:
The molecular structure of 2,5-Dimethylbenzohydrazide can be visually represented as follows:
The InChIKey for this compound is XZRHNAFEYMSXRG-UHFFFAOYSA-N
, which provides a unique identifier for its structure in chemical databases .
2,5-Dimethylbenzohydrazide participates in various chemical reactions:
The mechanism of action for reactions involving 2,5-Dimethylbenzohydrazide typically involves nucleophilic attack by the nitrogen atom of the hydrazide on electrophilic centers such as carbonyl groups in aldehydes or ketones. This results in the formation of a tetrahedral intermediate that subsequently collapses to form either a hydrazone or another derivative depending on the reaction conditions.
The general steps include:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
2,5-Dimethylbenzohydrazide has several applications in scientific research:
2,5-Dimethylbenzohydrazide emerged as a structurally refined derivative of benzohydrazide scaffolds, which gained prominence in medicinal chemistry during the late 20th century. Early hydrazide research focused on acylhydrazines as versatile intermediates for nitrogen-containing heterocycles, evidenced by their use in synthesizing oxadiazoles and triazoles through cyclodehydration reactions [1]. The introduction of methyl substituents at the 2- and 5-positions of the benzohydrazide core represented a strategic advancement aimed at modulating electron density and steric bulk to enhance bioactivity. Historically, this compound was synthesized via condensation of 2,5-dimethylbenzoic acid derivatives with hydrazine hydrate, a method adapted from general benzohydrazide preparations where methyl esters undergo nucleophilic substitution with hydrazine [2]. Its emergence coincided with growing interest in sterically hindered hydrazides that could resist metabolic degradation while maintaining favorable pharmacokinetic properties. The dimethyl substitution pattern specifically addressed limitations of unsubstituted benzohydrazides, such as susceptibility to oxidation and limited membrane permeability, positioning it as a critical pharmacophore in antimycobacterial drug discovery pipelines by the early 2000s [4].
The molecular architecture of 2,5-Dimethylbenzohydrazide (C₉H₁₂N₂O, MW 164.21 g/mol) features distinct steric and electronic properties that govern its drug design applications:
Table 1: Structure-Activity Relationships of Substituted Benzohydrazides
Substituent Pattern | DPPH Radical Scavenging IC₅₀ (μM) | Key Structural Features |
---|---|---|
3,4,5-Trihydroxy (Reference) | 25.6 ± 0.5 | High H-bond density |
2,5-Dimethyl | 30.1 ± 1.3 | Steric shielding of hydrazide |
Unsubstituted | >100 | Susceptible to oxidation |
4-Nitro | 34.1 ± 1.0 | Electron-withdrawing effect |
Data adapted from antioxidant evaluations [2]
The scaffold’s versatility is further evidenced by its role as a synthetic precursor to Schiff bases and heterocyclic systems. Condensation with aldehydes yields hydrazones with extended conjugation, while cyclization reactions afford 1,3,4-oxadiazoles—privileged structures in antimicrobial agents [1] [2]. This synthetic flexibility enables strategic optimization of lipophilicity (chromatographic log D₇.₄ ≈ 1.8) and polar surface area (≈60 Ų), parameters critical for penetrating mycobacterial envelopes [3].
2,5-Dimethylbenzohydrazide derivatives demonstrate compelling activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Their mechanism involves dual inhibition of essential bacterial enzymes:
Table 2: Antimycobacterial Activity of 2,5-Dimethylbenzohydrazide Hybrids
Derivative | MIC against Mtb H37Rv (μg/mL) | Enoyl-ACP Reductase Inhibition (%) | DHFR Inhibition (%) |
---|---|---|---|
5m: 4-(2,5-Dimethylpyrrolyl)-benzohydrazide | 0.78 | 92.4 | 88.1 |
5b: 4-(2,5-Dimethylpyrrolyl)-benzohydrazide | 1.56 | 89.7 | 85.3 |
LL3858 (Control) | 0.05–0.1 | N/A | N/A |
Data from antitubercular evaluations [4] [7]
These compounds address key challenges in tuberculosis chemotherapy:
The emergence of bedaquiline/delamanid-resistant Mtb strains (with mutations in Rv0678 and fbiC) underscores the need for novel chemotypes like 2,5-dimethylbenzohydrazide derivatives, which operate through distinct mechanisms and retain activity against such strains [6]. Their development aligns with WHO strategies to combat drug-resistant tuberculosis by expanding the pipeline of first-in-class therapeutics with novel targets [9] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0